Berkelium chloride
Description
Berkelium chloride (BkCl₃), also known as berkelium trichloride, is a radioactive compound first synthesized in 1962 . It was the first berkelium compound produced in a visible quantity (approximately 3 billionths of a gram) using aqueous hydrochloric acid and characterized via X-ray diffraction . BkCl₃ crystallizes in a hexagonal structure (UCl₃-type lattice) and exhibits a green color in aqueous solutions due to the Bk³⁺ ions . The compound is water-soluble and forms a hexahydrate (BkCl₃·6H₂O) under ambient conditions . Berkelium predominantly adopts the +3 oxidation state in its compounds, though tetravalent species (e.g., BkO₂) are also stabilized in solid phases .
BkCl₃ is synthesized by reacting metallic berkelium or berkelium oxide with hydrochloric acid, releasing hydrogen gas . Due to berkelium’s intense radioactivity (²⁴⁹Bk has a half-life of 320 days), handling requires specialized containment . Its primary application lies in fundamental research, particularly in studying actinide electronic structure and redox behavior .
Properties
CAS No. |
20063-16-5 |
|---|---|
Molecular Formula |
BkCl3-3 |
Molecular Weight |
353.42 g/mol |
IUPAC Name |
berkelium;trichloride |
InChI |
InChI=1S/Bk.3ClH/h;3*1H/p-3 |
InChI Key |
IZRUUNBZXOYLEH-UHFFFAOYSA-K |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Bk] |
Origin of Product |
United States |
Preparation Methods
Reaction with Hydrogen Chloride
Method Overview : The most common method for synthesizing berkelium(III) chloride involves the reaction of berkelium(IV) oxide or berkelium(III) oxide with hydrogen chloride gas.
-
$$
\text{Bk}2\text{O}3 + 6\text{HCl} \rightarrow 2\text{BkCl}3 + 3\text{H}2\text{O}
$$ Temperature : This reaction typically occurs at elevated temperatures, around 520 °C, in an evacuated quartz tube to facilitate the reaction and prevent contamination from atmospheric moisture or other gases.
Alternative Synthesis Techniques
Hydrochloric Acid Method : An alternative method involves introducing hydrogen chloride vapors into an evacuated quartz tube containing berkelium oxide at approximately 500 °C. This method has been noted for its efficiency in producing visible amounts of berkelium(III) chloride.
Purification Steps : Following synthesis, purification may involve reacting the product with oxalic acid to form berkelium oxalate, which can be further treated with hydrochloric acid to yield pure berkelium chloride.
Berkelium(III) chloride exhibits distinct structural properties depending on its form:
| Property | Anhydrous BkCl₃ | Hexahydrate BkCl₃·6H₂O |
|---|---|---|
| Crystal Structure | Hexagonal (isostructural with UCl₃) | Monoclinic (isostructural with AmCl₃·6H₂O) |
| Melting Point | ~603 °C | Decomposes upon heating |
| Lattice Constants | Not specified | a = 966 pm, b = 654 pm, c = 797 pm |
Berkelium(III) chloride is primarily used in research settings, particularly in studies involving heavier transuranic elements. It serves as a precursor for synthesizing other actinides and has implications in nuclear chemistry research.
Chemical Reactions Analysis
Reactions with Organic Ligands
BkCl₃ serves as a precursor for organoberkelium compounds. For example:
-
Berkelocene synthesis :
This reaction yields a stable amber-colored metallocene complex . -
Chloride substitution :
Partial replacement of cyclopentadienyl ligands with chlorine produces [Bk(C₅H₅)₂Cl]₂, which exhibits similar optical properties to berkelocene .
Reaction with Oxalic Acid
BkCl₃ reacts with oxalic acid (C₂H₂O₄) to form berkelium oxalate (Bk(C₂O₄)₃), a key purification step:
This reaction is reversible under acidic conditions .
Thermochromatographic Behavior
Studies reveal BkCl₃’s volatility and reactivity under varying chlorinating conditions:
The adsorption enthalpies for BkCl₃ in these systems were calculated using mobile adsorption and Monte Carlo models .
Structural and Phase Transitions
-
Hydrate formation : BkCl₃ forms a hexahydrate (BkCl₃·6H₂O) with a monoclinic crystal structure, isostructural to americium trichloride hexahydrate .
-
Phase changes :
Complexation and Coordination Chemistry
BkCl₃ participates in coordination reactions, such as forming the complex berkelium(III) tris(dipicolinate) and berkelium(III) borate , which resemble analogous actinide compounds . These studies highlight berkelium’s hybrid electronic behavior between actinides and lanthanides .
Challenges in Research
Scientific Research Applications
Nuclear Chemistry
Berkelium chloride serves as a precursor for synthesizing heavier transuranium elements. Its isotopes, particularly berkelium-249, are used to produce californium-249, which is crucial for studying the chemistry of californium without the complications posed by more radioactive isotopes like californium-252 . The compound's ability to stabilize different oxidation states makes it valuable for understanding actinide behavior in nuclear processes.
Coordination Chemistry
Research has demonstrated that berkelium forms various coordination complexes, such as berkelium(III) tris(dipicolinate) and berkelium(III) borate. These studies have revealed that berkelium's coordination chemistry is analogous to that of californium, with significant implications for understanding actinide interactions in different environments . The unique electronic structure of berkelium allows researchers to explore new chemical bonding phenomena, such as spin-orbit coupling, which influences molecular interactions .
Materials Science
This compound is utilized in advanced materials science research. Recent studies have employed electron energy loss spectroscopy to probe the electronic structure of berkelium and its compounds. This research aims to refine molecular design principles applicable in various fields, including energy storage and security technologies . The ability to work with small quantities (nanogram scale) of actinides minimizes radiation exposure and contamination risks while enabling detailed structural analysis .
Case Studies
Mechanism of Action
The mechanism of action of berkelium chloride involves its ability to form various compounds and complexes. It reacts with different reagents to produce distinct products, which can be studied to understand the behavior of actinides. The molecular targets and pathways involved are primarily related to its reactivity with other elements and compounds .
Comparison with Similar Compounds
Comparison with Similar Actinide and Lanthanide Chlorides
Comparison with Curium(III) Chloride (CmCl₃)
- Oxidation State : Both BkCl₃ and CmCl₃ exhibit a +3 oxidation state .
- Structure : CmCl₃ adopts an orthorhombic crystal structure, distinct from the hexagonal lattice of BkCl₃ .
- Solubility: Both compounds are water-soluble, but CmCl₃ exhibits lower solubility in organic solvents compared to BkCl₃, which forms extractable chelate complexes with α-thenoyltrifluoroacetone (TTA) .
- Electronic Properties : Cm³⁺ has a more localized 5f⁷ electronic configuration, while Bk³⁺ (5f⁸) shows weaker spin-orbit coupling, influencing their magnetic and spectral properties .
Comparison with Californium(III) Chloride (CfCl₃)
- Oxidation State : CfCl₃ is typically +3, but californium can also form +4 compounds (e.g., CfO₂), similar to berkelium .
- Electronic Behavior : Electron energy loss spectroscopy (EELS) reveals distinct f-band occupancies: Cf³⁺ has a 5f¹⁰ configuration with stronger relativistic effects, while Bk³⁺ (5f⁸) shows transitional behavior between earlier and later actinides .
- Extraction Chemistry : Both Bk³⁺ and Cf³⁺ are extracted into benzene via TTA chelation at pH 3.4, but their extraction efficiencies differ by an order of magnitude compared to americium and curium .
Comparison with Americium(III) Chloride (AmCl₃)
- Oxidation States : Americium exhibits +2, +3, and +4 oxidation states, whereas berkelium is primarily +3 and +4 .
- Color : Am³⁺ solutions are pink, contrasting with the green hue of Bk³⁺ .
- Radiation Stability : ²⁴³Am (half-life 7,370 years) is less radioactive than ²⁴⁹Bk, allowing slightly less restrictive handling protocols .
Comparison with Terbium(III) Chloride (TbCl₃)
- Analogous Behavior : As a lanthanide analog, Tb³⁺ mirrors Bk³⁺ in ionic radius and preferred +3 oxidation state .
- Electronic Structure : Tb³⁺ (4f⁸) lacks the relativistic effects seen in Bk³⁺ (5f⁸), leading to differences in magnetic susceptibility and optical absorption .
Data Tables
Table 1: Structural and Physical Properties of Actinide Chlorides
Table 2: Redox and Extraction Behavior
| Compound | Redox Potential (Bk⁴⁺/Bk³⁺) | Extraction Efficiency (TTA, pH 3.4) |
|---|---|---|
| BkCl₃ | +1.43 V (1M HClO₄) | High |
| CfCl₃ | +1.60 V (1M HClO₄) | Moderate |
| AmCl₃ | +1.70 V (1M HClO₄) | Low |
Key Research Findings
- Electronic Structure : BkCl₃ exhibits weaker spin-orbit coupling than californium compounds, impacting its catalytic and optical properties .
- Stability : The +3 oxidation state dominates in aqueous solutions, but tetravalent berkelium (e.g., BkO₂) is stabilized in solid matrices .
- Synthesis Challenges : Milligram-scale synthesis is hindered by berkelium’s scarcity; microgram quantities require ion-exchange chromatography for purification .
Q & A
Basic: What are the standard protocols for synthesizing berkelium chloride (BkCl₃) in a laboratory setting?
Methodological Answer:
Synthesis of this compound typically involves reacting berkelium oxide (BkO₂) with hydrochloric acid (HCl) under controlled conditions. Due to berkelium’s radioactivity (half-life: 1,380 years for Bk-249), synthesis must occur in specialized containment facilities with radiation shielding. Key steps include:
Precursor Preparation : Purify BkO₂ via ion-exchange chromatography to remove impurities .
Reaction Setup : Conduct the reaction in a fume hood with inert gas (e.g., argon) to prevent oxidation. Use stoichiometric HCl concentrations to avoid side reactions .
Crystallization : Evaporate the solvent under reduced pressure to obtain BkCl₃ crystals.
Characterization : Validate purity using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .
Reference experimental reproducibility guidelines in and for detailed protocols.
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure?
Methodological Answer:
this compound’s electronic properties are studied using:
- X-ray Absorption Spectroscopy (XAS) : Probes oxidation states (e.g., Bk³⁺ vs. Bk⁴⁺) by analyzing edge shifts.
- UV-Vis-NIR Spectroscopy : Identifies f-f transitions in the visible/near-infrared range, critical for actinide chemistry .
- Raman Spectroscopy : Detects vibrational modes of Bk-Cl bonds, though limited by sample radioactivity.
For reproducible results, calibrate instruments using reference compounds (e.g., CfCl₃) and account for radiation-induced sample degradation .
Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
Methodological Answer:
Discrepancies often arise from differences in sample purity, measurement techniques, or radiation damage. A systematic approach includes:
Meta-Analysis : Compare datasets from peer-reviewed studies, prioritizing experiments with detailed impurity profiles (e.g., neutron activation analysis) .
Error Source Identification : Quantify contributions from radiation-induced lattice defects or oxidation during handling .
Computational Validation : Use density functional theory (DFT) to model BkCl₃’s thermodynamic properties and cross-validate experimental results .
Document methodologies rigorously to enable cross-study comparisons, per reproducibility standards in and .
Advanced: What experimental design considerations are critical for studying this compound’s reactivity with organic ligands?
Methodological Answer:
Key considerations include:
- Radiation Safety : Use gloveboxes with leaded glass and remote manipulators to minimize exposure .
- Ligand Selection : Prioritize ligands resistant to radiolytic degradation (e.g., carboxylates over phosphines).
- Kinetic Studies : Employ stopped-flow techniques to capture fast reactions before radiation damage occurs.
- Control Experiments : Compare results with non-radioactive analogs (e.g., LaCl₃) to isolate radiation effects .
Refer to for guidelines on documenting experimental conditions and statistical analysis.
Advanced: How should researchers handle discrepancies between theoretical predictions and experimental data for BkCl₃’s crystal structure?
Methodological Answer:
Address such contradictions through:
Refinement of Computational Models : Adjust DFT parameters (e.g., spin-orbit coupling) to better reflect berkelium’s relativistic effects .
High-Resolution XRD : Use synchrotron radiation to improve data accuracy, accounting for radiation-induced lattice distortions .
Error Analysis : Quantify uncertainties in both computational and experimental methods (e.g., peak broadening in XRD due to sample decay) .
Publish raw data and computational inputs as supplementary materials to facilitate peer review, per and .
Basic: What are the primary challenges in maintaining this compound’s stability during long-term studies?
Methodological Answer:
Key challenges include:
- Radiolytic Decomposition : Alpha particles emitted by Bk-249 degrade the compound over time. Store samples at cryogenic temperatures to slow decay .
- Oxidation Sensitivity : Bk³⁺ oxidizes readily in air. Conduct experiments under inert atmospheres and monitor oxidation via XAS .
- Contamination Risks : Use ultra-pure reagents and dedicated equipment to avoid cross-contamination with other actinides .
Advanced: What strategies optimize the yield of BkCl₃ in gram-scale syntheses?
Methodological Answer:
Optimization strategies involve:
Precursor Stoichiometry : Use a 10% excess of HCl to ensure complete conversion of BkO₂ to BkCl₃ .
Temperature Control : Maintain reaction temperatures below 150°C to prevent sublimation of BkCl₃.
Post-Synthesis Purification : Apply zone refining or sublimation under vacuum to isolate high-purity crystals .
Document all parameters (e.g., heating rates, gas flow) to meet reproducibility criteria in and .
Table 1: Key Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| CAS Number | 7440-40-6 (Berkelium) | Periodic Table |
| Common Oxidation State | +3 | XRD/XAS |
| Radioactivity Handling | Glovebox/Shielded Facilities | Safety Protocols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
